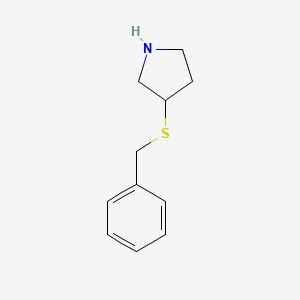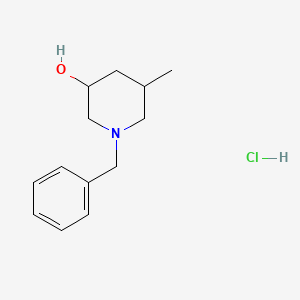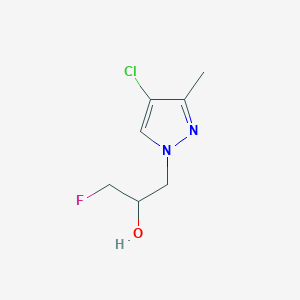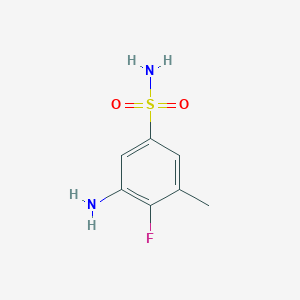![molecular formula C6H6O2 B13241657 7-Oxabicyclo[2.2.1]hept-5-en-2-one CAS No. 95530-78-2](/img/structure/B13241657.png)
7-Oxabicyclo[2.2.1]hept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[2.2.1]hept-5-en-2-one: is a bicyclic organic compound with the molecular formula C6H6O2. It is also known as 7-oxanorbornene-2-one. This compound is characterized by its unique bicyclic structure, which includes an oxygen bridge and a double bond. It is a versatile intermediate used in various chemical reactions and has significant applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing 7-Oxabicyclo[2.2.1]hept-5-en-2-one involves the Diels-Alder reaction between furan and maleic anhydride.
Ring-Opening Metathesis Polymerization (ROMP): Another method involves the ring-opening metathesis polymerization of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Oxabicyclo[2.2.1]hept-5-en-2-one can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Reduced bicyclic compounds
Substitution: Substituted derivatives with nucleophiles replacing the oxygen bridge
Applications De Recherche Scientifique
Chemistry: 7-Oxabicyclo[2.2.1]hept-5-en-2-one is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate for investigating the mechanisms of various biochemical processes .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. It is also employed in the manufacture of fine chemicals and specialty products .
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-en-2-one involves its ability to undergo various chemical reactions due to its strained bicyclic structure. The oxygen bridge and double bond make it a reactive intermediate that can participate in a wide range of transformations. In biological systems, it can interact with enzymes and other molecular targets, influencing biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: This compound lacks the double bond present in 7-Oxabicyclo[2.2.1]hept-5-en-2-one, making it less reactive in certain chemical reactions.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound contains additional carboxylic anhydride groups, which can undergo different reactions compared to this compound.
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This ester derivative has different reactivity and applications due to the presence of ester groups.
Uniqueness: this compound is unique due to its combination of an oxygen bridge and a double bond, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various fields of research and industry.
Propriétés
Numéro CAS |
95530-78-2 |
|---|---|
Formule moléculaire |
C6H6O2 |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
7-oxabicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C6H6O2/c7-5-3-4-1-2-6(5)8-4/h1-2,4,6H,3H2 |
Clé InChI |
UOJMBOVGSKPEHF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC(C1=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B13241579.png)

![8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13241598.png)
![7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13241599.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B13241605.png)
![1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one](/img/structure/B13241606.png)


![Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13241621.png)

![[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13241630.png)


![[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine](/img/structure/B13241646.png)
